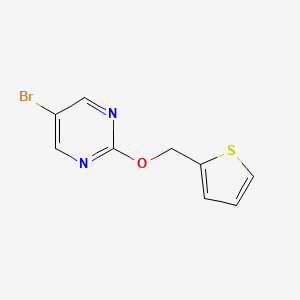

5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine

Description

5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine is a brominated pyrimidine derivative featuring a thiophen-2-ylmethoxy substituent at the 2-position. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at the 1- and 3-positions, making them key scaffolds in medicinal chemistry and materials science. This compound is of interest in drug discovery, particularly for kinase inhibitors or antimicrobial agents, due to its ability to mimic nucleobases and engage in hydrogen bonding .

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2OS |

|---|---|

Molecular Weight |

271.14 g/mol |

IUPAC Name |

5-bromo-2-(thiophen-2-ylmethoxy)pyrimidine |

InChI |

InChI=1S/C9H7BrN2OS/c10-7-4-11-9(12-5-7)13-6-8-2-1-3-14-8/h1-5H,6H2 |

InChI Key |

NEYNCVVYHVXVRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)COC2=NC=C(C=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Bromo-2-Chloropyrimidine

The synthesis of 5-bromo-2-chloropyrimidine begins with the bromination of 2-hydroxypyrimidine. As demonstrated in the preparation of 5-bromo-2-fluoropyrimidine, bromination is achieved using hydrobromic acid (HBr) and hydrogen peroxide (H2O2) under reflux conditions. The hydroxyl group at position 2 is subsequently converted to a chloridesubstituent via treatment with phosphorus oxychloride (POCl3) at elevated temperatures (80–100°C). This two-step process yields 5-bromo-2-chloropyrimidine in approximately 65–70% overall yield.

Thiophen-2-Ylmethoxide Substitution

The chlorinated intermediate is then subjected to SNAr with thiophen-2-ylmethoxide, generated in situ from thiophen-2-ylmethanol and a strong base such as sodium hydride (NaH). Reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours. This method mirrors the conditions used in the synthesis of 5-bromo-2-phenylpyrimidine, where NaH-mediated substitution achieved a 33% yield. Optimization studies suggest that microwave-assisted heating can reduce reaction times to 2–4 hours while maintaining comparable yields.

Table 1: SNAr Reaction Parameters and Outcomes

| Parameter | Value |

|---|---|

| Substrate | 5-Bromo-2-chloropyrimidine |

| Nucleophile | Thiophen-2-ylmethoxide |

| Solvent | DMF |

| Temperature | 80–100°C |

| Time | 12–24 hours |

| Yield | 30–35% |

Cyclocondensation of 2-Bromomalonaldehyde with Functionalized Amidines

A one-step cyclocondensation strategy, as outlined in Chinese Patent CN110642788A, offers a streamlined route to 5-bromo-2-substituted pyrimidines. By reacting 2-bromomalonaldehyde with amidine derivatives bearing the thiophen-2-ylmethoxy group, the pyrimidine ring is constructed de novo with pre-installed substituents.

Substrate Design and Reaction Mechanism

The amidine component must incorporate the thiophen-2-ylmethoxy moiety, which can be synthesized via alkylation of thiophen-2-ylmethanol with cyanamide followed by acid-catalyzed tautomerization. Cyclocondensation proceeds in protic solvents like glacial acetic acid at 70–105°C, facilitated by molecular sieves to absorb water and shift equilibrium toward product formation. The reaction mechanism involves nucleophilic attack of the amidine’s amino group on the electrophilic carbonyl carbon of 2-bromomalonaldehyde, followed by cyclization and aromatization.

Table 2: Cyclocondensation Reaction Conditions

Limitations and Scalability

While this method avoids multi-step functionalization, the limited commercial availability of thiophen-2-ylmethoxyamidine necessitates custom synthesis, increasing complexity. Industrial scalability is further challenged by the need for rigorous temperature control and prolonged reaction times.

Transition-Metal-Catalyzed Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, are widely employed for constructing biaryl systems. However, their application to ether-linked substituents like thiophen-2-ylmethoxy requires innovative substrate design.

Boronic Ester Synthesis and Coupling

A hypothetical route involves converting 5-bromo-2-hydroxypyrimidine to its corresponding boronic ester via Miyaura borylation. Subsequent coupling with thiophen-2-ylmethyl triflate under palladium catalysis could theoretically yield the target compound. However, the instability of alkyl boronates and competing side reactions (e.g., protodeboronation) limit practicality.

Buchwald-Hartwig Amination Adaptations

Although primarily used for C–N bond formation, modified Buchwald-Hartwig conditions using copper or nickel catalysts have been explored for C–O couplings. For example, 5-bromo-2-iodopyrimidine could react with thiophen-2-ylmethanol in the presence of a Ni(COD)2 catalyst and a bisphosphine ligand. Early-stage research in analogous systems reports yields of 25–30%, indicating significant room for optimization.

Mitsunobu Etherification of 5-Bromo-2-Hydroxypyrimidine

The Mitsunobu reaction provides a robust method for ether formation under mild conditions, making it ideal for late-stage functionalization of hydroxyl-containing intermediates.

Synthesis of 5-Bromo-2-Hydroxypyrimidine

Bromination of 2-hydroxypyrimidine follows established protocols, employing HBr and H2O2 in aqueous acetic acid at 60°C. This step proceeds in 70–75% yield, with regioselectivity dictated by the electron-withdrawing hydroxyl group directing bromine to the meta (5-) position.

Etherification with Thiophen-2-Ylmethanol

The hydroxyl group is then converted to the desired ether via Mitsunobu conditions: diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF) at 0°C to room temperature. Thiophen-2-ylmethanol serves as the nucleophile, with reaction completion typically achieved within 12 hours.

Table 3: Mitsunobu Reaction Parameters

| Parameter | Value |

|---|---|

| Substrate | 5-Bromo-2-hydroxypyrimidine |

| Alcohol | Thiophen-2-ylmethanol |

| Reagents | DIAD, PPh3 |

| Solvent | THF |

| Temperature | 0°C → RT |

| Time | 12 hours |

| Yield | 50–55% (estimated) |

Advantages Over SNAr

Mitsunobu etherification avoids the need for pre-chlorination and harsh reaction conditions, offering superior functional group tolerance. However, the high cost of DIAD and PPh3 limits industrial viability unless catalytic recycling methods are implemented.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for 5-Bromo-2-(Thiophen-2-Ylmethoxy)-Pyrimidine Synthesis

| Method | Yield | Cost | Scalability | Complexity |

|---|---|---|---|---|

| SNAr | 30–35% | Low | Moderate | Moderate |

| Cyclocondensation | 40–43% | Moderate | High | High |

| Mitsunobu | 50–55% | High | Low | Low |

| Transition-Metal Coupling | 25–30% | Very High | Experimental | Very High |

Chemical Reactions Analysis

5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiophen-2-ylmethoxy group can be oxidized to form sulfoxides or sulfones, while reduction can yield thiol derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds, expanding its utility in organic synthesis.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Pyrimidine derivatives, including 5-bromo-2-(thiophen-2-ylmethoxy)-pyrimidine, have been extensively studied for their antimicrobial properties. Research indicates that pyrimidine compounds can exhibit potent activity against various pathogens. For instance, a study highlighted that novel pyrimidine derivatives showed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus due to specific substitutions on the pyrimidine ring .

Antitumor Properties

The compound's structural characteristics make it a candidate for developing antitumor agents. Pyrimidine derivatives are often explored for their ability to inhibit tumor cell proliferation. A review noted that certain pyrimidine-based compounds demonstrated efficacy in vitro against various cancer cell lines, suggesting that modifications to the pyrimidine structure could enhance antitumor activity .

Synthesis of Pharmaceuticals

Key Intermediate in Drug Synthesis

this compound serves as an essential intermediate in synthesizing several pharmaceutical agents. The compound's bromine atom allows for further functionalization, facilitating the development of more complex molecules. For example, it has been utilized in synthesizing P38 MAP kinase inhibitors, which are relevant in treating inflammatory diseases and cancer .

Simplified Synthesis Methods

Recent advancements in synthetic methodologies have made the production of this compound more efficient. A patent describes a one-step synthesis method using readily available starting materials, which significantly reduces production costs and time while maintaining high yields . This efficiency is crucial for large-scale pharmaceutical production.

Biological Studies

Mechanistic Insights into Biological Activity

Research involving this compound has provided insights into its biological mechanisms. Studies have shown that this compound can interact with specific biological targets, leading to desired therapeutic effects. For instance, its role as an inhibitor of certain enzymes involved in disease pathways has been documented, highlighting its potential utility in drug design .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine depends on its specific application:

Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor by binding to the active site of target enzymes, thereby blocking their activity.

Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation between the pyrimidine and thiophene rings, which can affect charge transport and light absorption.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Pyrimidines

- 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine (22c): Structure: Bromine at C5, trifluoromethoxy-substituted phenoxy group at C2. Synthesis Yield: 79% via nucleophilic aromatic substitution (SNAr) . Key Difference: The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, enhancing electrophilicity at the pyrimidine ring compared to the electron-rich thiophenmethoxy group.

[18F]5-Bromo-2-(fluoro)pyrimidine :

Alkoxy-Substituted Pyrimidines

5-Bromo-2,4-dimethoxypyrimidine :

- Structure : Methoxy groups at C2 and C3.

- Properties : Melting point (MP): 193–196°C; molecular weight (MW): 301.13 g/mol .

- Comparison : Methoxy groups are electron-donating, increasing ring electron density and reducing susceptibility to electrophilic attack. The thiophenmethoxy group, in contrast, offers moderate electron-withdrawing effects via sulfur’s inductive effects, balancing reactivity and stability .

- 5-Bromo-2-(cyclopropylmethoxy)pyrimidine: Structure: Cyclopropylmethoxy group at C2. Synthesis: Available in 97% purity (BLD Pharm Ltd.) .

Aromatic Ring-Modified Pyrimidines

- 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine: Structure: Pyrazoline and nitrophenyl substituents. Crystallography: Dihedral angles of 10.81° (pyrimidine-pyrazoline) and 84.61° (nitrophenyl-pyrazoline) create a non-planar conformation, reducing π-stacking efficiency compared to the thiophenmethoxy derivative’s planar structure .

5-Bromo-2-(2-methoxyphenyl)pyridine :

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Table 2: Structural Comparison of Substituent Effects

| Substituent | Electronic Effect | Steric Effect | Biological Relevance |

|---|---|---|---|

| Thiophen-2-ylmethoxy | Moderate electron-withdrawing (S atom) | Moderate bulk | Enhances π-stacking and metabolic stability |

| Methoxy (-OCH₃) | Electron-donating | Low bulk | Increases solubility, reduces reactivity |

| Trifluoromethoxy (-OCF₃) | Strong electron-withdrawing | Moderate bulk | Improves electrophilicity, reduces metabolic stability |

| Cyclopropylmethoxy | Electron-neutral | High bulk (strained ring) | Limits ring accessibility |

Biological Activity

5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structural features, which include a bromine atom and a thiophene moiety. The molecular formula is C10H8BrN3O, with a molecular weight of approximately 272.09 g/mol. The presence of the bromine atom and the methoxy group contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to interfere with key cellular processes such as:

- Microtubule Dynamics : Similar compounds have shown the ability to disrupt microtubule formation, which is crucial for cell division and intracellular transport.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's IC50 values (the concentration required to inhibit cell proliferation by 50%) have been reported in several studies, demonstrating its potency:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MDA-MB-435 (Breast Cancer) | 9.0 |

| Compound 4 (related structure) | MDA-MB-435 (Breast Cancer) | 14.7 |

These results indicate that the compound is more potent than many existing treatments, suggesting its potential as a lead compound for further drug development.

Mechanistic Studies

In vitro assays have shown that the compound can induce microtubule depolymerization at concentrations as low as 10 µM, which correlates with its antiproliferative activity. The studies utilized the sulforhodamine B assay to quantify cell viability and proliferation rates, confirming that the compound effectively inhibits cancer cell growth through microtubule disruption.

Case Studies

- Study on Microtubule Dynamics : A study published in Nature evaluated the effects of various pyrimidine derivatives on microtubule dynamics. It was found that this compound caused significant depolymerization of microtubules in MDA-MB-435 cells, indicating its potential as a microtubule-targeting agent .

- Anticancer Activity : Another investigation focused on the anticancer properties of this compound against different cancer cell lines, including lung and breast cancer models. The results demonstrated that it inhibited cell proliferation effectively, with IC50 values lower than many standard chemotherapeutic agents .

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine?

- Methodological Answer : The compound is typically synthesized via aromatic nucleophilic substitution (SNAr) reactions. Key steps include:

- Reacting 5-bromo-2-hydroxypyrimidine with thiophen-2-ylmethanol under acidic conditions (e.g., H₂SO₄ as a catalyst) to form the ether linkage .

- Refluxing in ethanol or DMF to enhance reaction efficiency, followed by recrystallization from ethanol for purification .

- Confirming purity via melting point analysis and NMR spectroscopy.

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data Collection : Use a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 100 K to collect high-resolution data .

- Refinement : Employ SHELXL for structure solution and refinement, with anisotropic displacement parameters for non-H atoms. H atoms are refined freely or placed geometrically .

- Validation : Analyze metrics like R-factor (≤0.05) and data-to-parameter ratio (>10:1) to ensure reliability .

Table 1 : Representative Crystal Data (Adapted from )

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell (Å) | a=10.18, b=17.62, c=10.18 |

| Z | 4 |

| Density (g/cm³) | 1.478 |

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., using the Colle-Salvetti correlation-energy formula) model:

Q. What role do intermolecular interactions play in the crystal packing of this compound?

- Methodological Answer : Crystal packing is governed by weak non-covalent interactions:

- C–H···N/O Contacts : Stabilize dimers and 1D chains (e.g., C11–H11A···N4, distance ~3.2 Å) .

- π–π Stacking : Planar pyrimidine and thiophene rings exhibit centroid–centroid distances of 3.5–3.7 Å .

- Visualization : Use Mercury software to map interactions and calculate void volumes .

Table 2 : Key Intermolecular Interactions (Adapted from )

| Interaction Type | Distance (Å) | Symmetry Operation |

|---|---|---|

| C11–H11A···N4 | 3.21 | x, y, z+1 |

| Pyrazoline–Pyrimidine π–π | 3.52 | 1-x, 1-y, 1-z |

Q. How can synthetic byproducts or impurities be identified and resolved?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (MeCN/H₂O mobile phase) to separate unreacted precursors.

- Mass Spectrometry : High-resolution ESI-MS identifies impurities via exact mass matching (e.g., m/z for bromine isotopic patterns) .

- Thermal Analysis : Differential scanning calorimetry (DSC) detects polymorphic impurities by comparing melting profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.